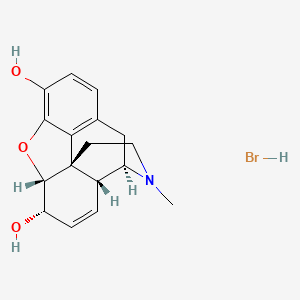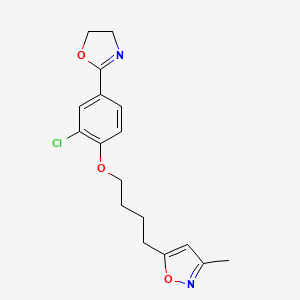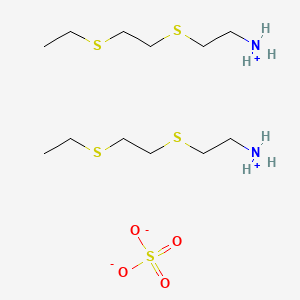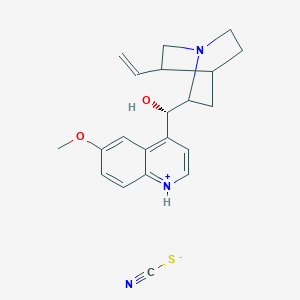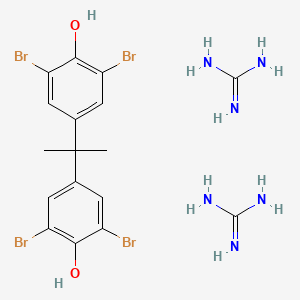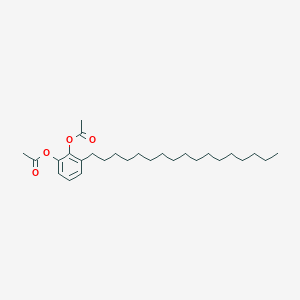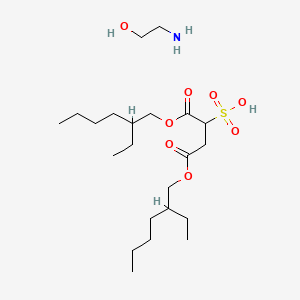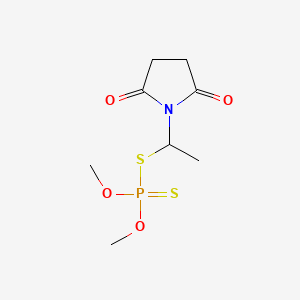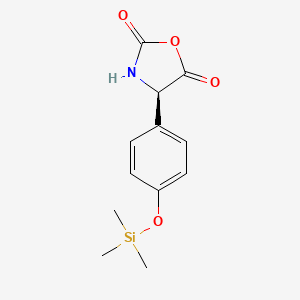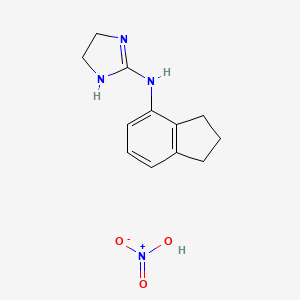![molecular formula C15H26O B15179745 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane CAS No. 93840-85-8](/img/structure/B15179745.png)
2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[221]heptane is a complex organic compound with the molecular formula C15H26O It belongs to the class of bicyclic compounds and is characterized by its unique structure, which includes a bicyclic ring system and a methoxybutylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane typically involves the reaction of trimethylcyclohexanone with 4-methoxybutanal under acidic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process involves the use of catalysts and controlled reaction environments to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be achieved using nucleophiles such as halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It is used in the production of fragrances and flavors due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane exerts its effects depends on its specific application. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism of action would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
Camphor
Menthol
Bornyl acetate
Isoborneol
Propiedades
Número CAS |
93840-85-8 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(2Z)-2-(4-methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H26O/c1-14(2)12-8-9-15(3,11-12)13(14)7-5-6-10-16-4/h7,12H,5-6,8-11H2,1-4H3/b13-7+ |
Clave InChI |
XMLQMWOIFMVPFQ-NTUHNPAUSA-N |
SMILES isomérico |
CC\1(C2CCC(C2)(/C1=C/CCCOC)C)C |
SMILES canónico |
CC1(C2CCC(C2)(C1=CCCCOC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


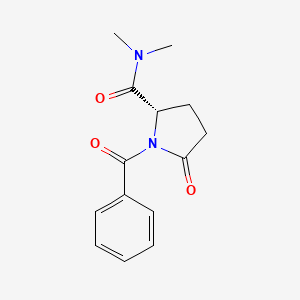
![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
